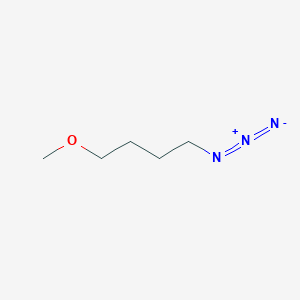
1,2,3,6-Tetrahydropyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydropyridazine hydrochloride is a heterocyclic building block . It is used in the synthetic preparation of efficient water-soluble olefin metathesis catalyst .
Physical And Chemical Properties Analysis
1,2,3,6-Tetrahydropyridazine hydrochloride is a powder with a molecular weight of 120.58 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Parkinson’s Disease Modeling
1,2,3,6-Tetrahydropyridazine hydrochloride (MPTP) is commonly used to induce Parkinson’s disease (PD) in animal models. It serves as a dopaminergic neurotoxin precursor, leading to selective damage of dopaminergic neurons in the striatum and substantia nigra. MPTP’s effects include inflammation, excitotoxicity, mitochondrial dysfunction, and oxidative stress, ultimately resulting in dopaminergic neuronal damage .
Behavioral Impairments and Neurochemical Deficits
Researchers have explored the behavioral impairments associated with MPTP-induced neurochemical deficits. By studying animal models treated with MPTP, scientists investigate changes in locomotor activity, cognitive function, and other behavioral parameters. These studies contribute to our understanding of the disease progression and potential therapeutic interventions .
Apelin Distribution in the Nervous System
MPTP has been employed to study the effect of docosahexaenoic acid (DHA) on the distribution of apelin peptides in the nervous system. Apelin is involved in various physiological processes, including cardiovascular regulation and neuroprotection. Investigating its distribution in the context of MPTP-induced neurotoxicity provides insights into potential therapeutic targets .
Microglial Innate Immune Memory
Researchers have used MPTP to explore microglial innate immune memory. Microglia play a crucial role in neuroinflammation and immune responses within the central nervous system. Understanding how MPTP affects microglial function contributes to our knowledge of neurodegenerative diseases and potential immunomodulatory strategies .
Protective Effects of Phenylpropionamides
Studies have investigated the protective effects of phenylpropionamides in MPTP-induced Parkinson’s disease models. These compounds show promise in mitigating neurotoxicity and preserving dopaminergic neurons. Researchers aim to identify novel therapeutic agents that can counteract MPTP-induced damage .
Programmed Cell Death Research
MPTP has been a valuable tool for studying programmed cell death (apoptosis) in various neurodegenerative diseases. By elucidating the mechanisms underlying MPTP-induced neuronal death, scientists gain insights into potential therapeutic strategies for conditions beyond PD .
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,6-tetrahydropyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGSMMXUDBWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydropyridazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)





